molecular formula C6H16N2O B1586699 1,5-Bis(methylamino)-3-oxapentane CAS No. 2620-27-1

1,5-Bis(methylamino)-3-oxapentane

Cat. No. B1586699
CAS RN: 2620-27-1
M. Wt: 132.2 g/mol
InChI Key: VXPJBVRYAHYMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Hypoglycemic Properties and Pancreatic Effects

1,5-Bis(methylamino)-3-oxapentane derivatives have been studied for their hypoglycemic properties. For instance, 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper has been observed to decrease glucose levels in blood, indicating potential use in diabetes treatment. However, it also caused histopathological changes in the pancreas of rats, including inflammatory infiltration and cellular degeneration (Nofa, Lampatov, & Lepilov, 2015).

Structural Studies and Anticancer Properties

Structural studies of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane revealed complex networks of intermolecular interactions, suggesting potential biological target interactions. This compound showed promising growth-inhibitory power against human tumor cell lines, particularly leukemia and non-small lung cancer (Żabiński, Wolska, & Maciejewska, 2007).

Potential in Cancer Treatment

The synthesis of 1,5-bis(4-amidinophenoxy)-3-oxapentane analogs and their structural evaluation suggest potential for use in cancer treatment. Preliminary assays against cancer cell lines have been conducted to assess their efficacy (Maciejewska et al., 2006).

Binding Properties and Medicinal Applications

1,5-bis[2-(dioxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and its analogs have been investigated for their complexation ability with copper(II), providing insights useful for designing medicinal drugs. The stability of Cu(II) complexes with these ligands has been a focus, indicating potential for medicinal applications (Baulin et al., 2018).

Macrocyclic Compound Synthesis

Research on the alkylation of 1,5-bis(tetrazol-5-yl)-3-oxapentane led to the selective synthesis of a 15-membered macrocycle, demonstrating the compound's utility in creating complex chemical structures (Voitekhovich et al., 2012).

Liver Pathology Studies

Studies on animals treated with 1,5-Bis(3,5-Dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper showed significant liver pathology, including inflammatory infiltration and cellular degeneration. This highlights its potential impacton liver health and necessitates further investigation into its safety (Nofal, Potaрov, & Khlebnikov, 2014).

Podand Derivatives Synthesis and Applications

Podand derivatives based on 3-oxapentane have been synthesized and studied for their potential applications in host-guest chemistry. These derivatives can interact with metal cations and organic anions or molecules, which could be beneficial for various chemical and biological applications (Linh et al., 2023).

DNA Biosensor Development

1,5-Bis(methylamino)-3-oxapentane derivatives have been used in the development of electrochemical DNA biosensors. These sensors are designed for rapid evaluation of chemical compounds interacting with DNA, demonstrating the compound's potential in pharmaceutical and clinical research (Szpakowska et al., 2006).

Crown Ether Synthesis

Research on photoinitiated [2+2]-cycloaddition of 1,5-bis[2-(3-phenyl-3-oxoprop-1-en-1-yl)phenoxy]-3-oxapentane led to the synthesis of crown ether containing cyclobutane fragments. This demonstrates its utility in synthesizing cyclic chemical structures with potential applications in material science and catalysis (Ovchinnikov et al., 2008).

Safety And Hazards

Safety and hazards analysis involves understanding the potential dangers of handling or using the compound. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions can involve potential new applications for the compound, or new methods of synthesis.


properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJBVRYAHYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369226
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(methylamino)-3-oxapentane

CAS RN

2620-27-1
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(methylamino)-3-oxapentane
Reactant of Route 2
Reactant of Route 2
1,5-Bis(methylamino)-3-oxapentane
Reactant of Route 3
Reactant of Route 3
1,5-Bis(methylamino)-3-oxapentane
Reactant of Route 4
Reactant of Route 4
1,5-Bis(methylamino)-3-oxapentane
Reactant of Route 5
Reactant of Route 5
1,5-Bis(methylamino)-3-oxapentane
Reactant of Route 6
Reactant of Route 6
1,5-Bis(methylamino)-3-oxapentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.